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Introduction

Carnitine Acetyltransferase (CAT), also known as Carnitine O-Acetyltransferase (CRAT), is a
pivotal enzyme in cellular metabolism.[1][2][3] Located primarily in the mitochondrial matrix, it
catalyzes the reversible transfer of acetyl groups between Coenzyme A (CoA) and L-carnitine.
[1][2][3] This reaction plays a crucial role in cellular energy homeostasis by modulating the ratio
of acetyl-CoA to free CoA, facilitating the transport of acetyl units across mitochondrial
membranes, and participating in the regulation of both glucose and fatty acid oxidation.[1][2]
Dysregulation of CAT activity has been implicated in various metabolic diseases, including type
2 diabetes and cardiovascular conditions, making it an important target for therapeutic
intervention.

These application notes provide a detailed protocol for a sensitive and specific radiolabeling
assay to determine CAT activity in various biological samples, including tissue homogenates
and isolated mitochondria. The assay is based on the enzymatic transfer of a radiolabeled
acetyl group from [1-14C]acetyl-CoA to L-carnitine, followed by the separation of the
radiolabeled product, [1-14C]acetylcarnitine, from the unreacted radiolabeled substrate.

Principle of the Assay
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The radiolabeling assay for CAT activity measures the forward reaction, which is the formation
of acetyl-L-carnitine from L-carnitine and acetyl-CoA. A radioactive isotope, typically Carbon-14
([14C]), is incorporated into the acetyl group of acetyl-CoA. The CAT present in the sample
catalyzes the transfer of the [14Clacetyl group to L-carnitine.

The reaction is as follows:
[1-14C]Acetyl-CoA + L-Carnitine --CAT--> [1-14C]Acetyl-L-carnitine + CoOASH

The key to this assay is the effective separation of the radioactive product, [1-14C]acetyl-L-
carnitine, from the radioactive substrate, [1-14Clacetyl-CoA. This is achieved using anion-
exchange chromatography. Acetyl-CoA is negatively charged and binds to the anion-exchange
resin, while acetyl-L-carnitine has a net positive charge and does not bind, allowing for its
collection and subsequent quantification by liquid scintillation counting.

Data Presentation
Kinetic Parameters of Carnitine Acetyltransferase

The following table summarizes the Michaelis-Menten constant (Km) values for CAT from
various sources with its substrates. These values are crucial for designing experiments and
understanding the enzyme's affinity for its substrates under different physiological conditions.

Enzyme Source Substrate Km (mM)

Pigeon Breast Muscle

N L-Carnitine ~0.10
(Purified)
Rat Skeletal Muscle HSkKMC -
L-Carnitine ~0.10
Lysates
Mouse Gastrocnemius
L-Carnitine ~0.10

Mitochondria

Data compiled from studies on CAT substrate preference and enzyme kinetics.[2]

Substrate Specificity of Carnitine Acetyltransferase

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b13397406?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3966698/
https://www.benchchem.com/product/b13397406?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13397406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

CAT exhibits a strong preference for short-chain acyl-CoAs. The relative activity with different
acyl-CoA substrates can vary between species.

Enzyme Source Substrate Preference Order
Pigeon Breast Muscle (Purified) Propionyl-CoA > Acetyl-CoA > Butyryl-CoA
Rat and Mouse Butyryl-CoA > Propionyl-CoA > Acetyl-CoA

This table illustrates the preference of CAT for various short-chain acyl-CoA substrates.[2]

Experimental Protocols
Materials and Reagents

» Biological Sample: Tissue homogenate, cell lysate, or isolated mitochondria.
e [1-14C]Acetyl-CoA: Specific activity of 40-60 mCi/mmol.

e L-Carnitine hydrochloride

e Tris-HCI buffer (1 M, pH 7.8)

« EDTA (0.5 M, pH 8.0)

e Bovine Serum Albumin (BSA)

» Anion-exchange resin (e.g., Dowex 1x8, 200-400 mesh, chloride form)
« Scintillation cocktail

» Deionized water

e HCI (2 M)

« NaOH (2 M)

e Microcentrifuge tubes
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Liquid scintillation vials
Liquid scintillation counter
Ice bath

Water bath or incubator (37°C)

Preparation of Solutions

Assay Buffer (50 mM Tris-HCI, 1 mM EDTA, pH 7.8): Prepare fresh by diluting the stock
solutions.

L-Carnitine Solution (10 mM): Dissolve L-carnitine hydrochloride in deionized water. Adjust
pH to 7.8 if necessary. Store in aliquots at -20°C.

[1-14C]Acetyl-CoA Solution (1 mM): Prepare by diluting the stock [1-14Cl]acetyl-CoA with
unlabeled acetyl-CoA to the desired specific activity and concentration in deionized water.
Store in aliquots at -80°C.

Anion-Exchange Resin Slurry: Wash the Dowex resin extensively with deionized water to
remove fines. Prepare a 50% (v/v) slurry in deionized water.

Sample Preparation

Tissue Homogenization: Homogenize fresh or frozen tissue in ice-cold lysis buffer (e.qg.,
CelLytic MT) at a 1:10 (w/v) ratio.

Cell Lysis: Resuspend cell pellets in an appropriate lysis buffer.

Processing: Subject the homogenate or lysate to freeze-thaw cycles and/or sonication to
ensure complete release of mitochondrial enzymes.[2]

Centrifugation: Centrifuge the lysate at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C
to pellet cellular debris.

Protein Quantification: Determine the protein concentration of the supernatant using a
standard method (e.g., Bradford or BCA assay). The supernatant will be used as the enzyme
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source.

Enzyme Assay Protocol

Reaction Setup: In a microcentrifuge tube on ice, prepare the following reaction mixture (total
volume of 100 pL):

[e]

50 pL of 2x Assay Buffer (yielding final concentrations of 50 mM Tris-HCl and 1 mM EDTA)

o

10 pL of 10 mM L-Carnitine (final concentration 1 mM)

[¢]

X UL of sample (containing 10-50 ug of protein)

[¢]

Deionized water to bring the volume to 90 pL.

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to equilibrate the
temperature.

Initiation of Reaction: Start the reaction by adding 10 pL of 1 mM [1-14Clacetyl-CoA (final
concentration 0.1 mM). Mix gently.

Incubation: Incubate the reaction at 37°C for 10-30 minutes. The incubation time should be
optimized to ensure the reaction is in the linear range.

Termination of Reaction: Stop the reaction by adding 500 pL of the 50% ice-cold anion-
exchange resin slurry. Vortex immediately.

Separation of Product:

o Keep the tubes on ice for 10 minutes, vortexing occasionally to ensure complete binding of
the unreacted [1-14C]acetyl-CoA to the resin.

o Centrifuge the tubes at 1,000 x g for 3 minutes at 4°C to pellet the resin.
Quantification of Product:

o Carefully transfer a 200 uL aliquot of the supernatant (containing the [1-14CJacetyl-L-
carnitine) to a liquid scintillation vial.
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o Add 5 mL of scintillation cocktail to the vial.

o Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

o Blank Preparation: Prepare a blank for each sample by following the same procedure but
adding the sample after the addition of the anion-exchange resin slurry. This will account for
any non-enzymatic conversion or incomplete separation.

Calculation of CAT Activity

o Net CPM: Subtract the CPM of the blank from the CPM of the sample.
e Amount of Product Formed (nmol):

o Determine the total CPM in the reaction by measuring the radioactivity of a known amount
of the [1-14Clacetyl-CoA standard.

o Calculate the specific activity of the [1-14C]acetyl-CoA (CPM/nmol).

o Calculate the nmol of product formed: (Net CPM / Specific Activity of [1-14C]acetyl-CoA) *
(Total supernatant volume / Aliquot volume for counting).

e Specific Activity:

o Calculate the specific activity as nmol of product formed per minute per mg of protein
(nmol/min/mg).

Visualizations
Signaling Pathway
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Caption: Reversible reaction catalyzed by Carnitine Acetyltransferase.

Experimental Workflow
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Caption: Workflow for the radiolabeling assay of CAT activity.
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Logical Relationship of Assay Components
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Caption: Key components and their roles in the CAT radiolabeling assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Radiolabeling
Assay of Carnitine Acetyltransferase Activity]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b13397406#radiolabeling-assay-for-carnitine-
acetyltransferase-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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